molecular formula C6H4N2O3S B14156592 3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 53229-51-9

3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14156592
CAS No.: 53229-51-9
M. Wt: 184.17 g/mol
InChI Key: PPUWOFYPBMFNQL-UHFFFAOYSA-N
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Description

3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused thieno-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antiproliferative properties .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

CAS No.

53229-51-9

Molecular Formula

C6H4N2O3S

Molecular Weight

184.17 g/mol

IUPAC Name

3-hydroxy-1H-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C6H4N2O3S/c9-5-4-3(1-2-12-4)7-6(10)8(5)11/h1-2,11H,(H,7,10)

InChI Key

PPUWOFYPBMFNQL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1NC(=O)N(C2=O)O

Origin of Product

United States

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